2-((2-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Its unique structure and properties make it valuable for various applications, including drug discovery, material synthesis, and catalysis.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10-6-7-19-13(8-10)17-14(18-15(19)20)21-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEIGZLELHOPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((2-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves several steps. One common method is the reaction of 2-chlorobenzyl chloride with 8-methylpyrido[1,2-a][1,3,5]triazin-4-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-((2-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .
Scientific Research Applications
2-((2-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug discovery, particularly as a lead compound for developing new therapeutic agents.
Industry: It is used in material science for the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-((2-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context .
Comparison with Similar Compounds
2-((2-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds have similar heterocyclic structures and are studied for their pharmacological properties.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their biological activities, including enzyme inhibition and anticancer properties.
Biological Activity
The compound 2-((2-chlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C15H12ClN3OS
- Molecular Weight : 317.793 g/mol
- CAS Number : 303145-47-3
- Density : 1.4±0.1 g/cm³
- Boiling Point : 454.4±47.0 °C at 760 mmHg
- Flash Point : 228.6±29.3 °C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Its structure allows it to potentially inhibit specific enzymes or interact with receptors involved in critical cellular pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cell proliferation and survival, particularly in cancer cells.
- Receptor Modulation : It could modulate receptor activities that are involved in signal transduction pathways, affecting cellular responses to external stimuli.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:
- A study reported that related triazine derivatives demonstrated selective cytotoxicity against various cancer cell lines by targeting thioredoxin reductase (TrxR), a critical enzyme in cancer biology .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects:
- In vitro studies have shown that derivatives of pyrido[1,2-a][1,3,5]triazin compounds exhibit activity against pathogens like Staphylococcus aureus and Candida albicans, suggesting potential use as antimicrobial agents .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrido ring and thioether groups can significantly alter its potency and selectivity against specific targets.
Q & A
Q. Critical Considerations :
- Low yields in initial attempts (e.g., Route A in ) may arise from poor solubility. Increasing water content homogenizes the mixture ().
- Halogenated derivatives (e.g., 7-iodo intermediates) show higher reactivity than bromo/chloro analogs ().
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for unambiguous confirmation of molecular geometry ().
Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 2-amino-6-methyl analogs in vs. 8-methyl derivatives in ).
Dynamic Effects : For split peaks in ¹H NMR (e.g., rotamers), acquire spectra at elevated temperatures (100°C) to coalesce signals ().
Q. Case Study :
- In , the 2-isopropylamino derivative showed broadened NH signals at RT but resolved at 100°C, confirming substituent mobility.
Advanced: What methodologies assess the compound's potential pharmacological activity?
Methodological Answer:
In Vitro Binding Assays : Screen against target proteins (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR).
Cellular Uptake Studies : Use fluorescently labeled analogs to evaluate membrane permeability (analogous to ’s aptamer studies).
Molecular Docking : Model interactions with binding pockets (e.g., using PyMOL or AutoDock) based on the rigid pyridotriazinone core ().
Pharmacological Data Template (inspired by ):
| Assay Type | Target | Result (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | 0.85 µM | |
| Cytotoxicity | HeLa Cells | 12.3 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
